Ácido 5-(3-aminofenil)nicotínico

Descripción general

Descripción

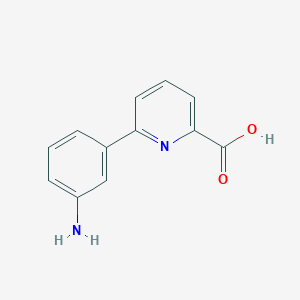

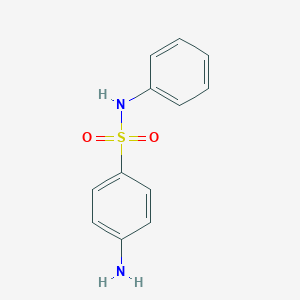

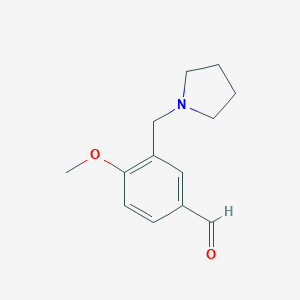

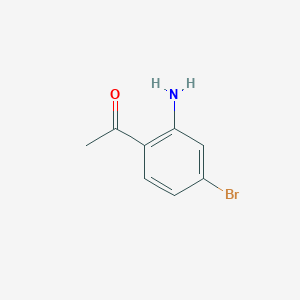

5-(3-Aminophenyl)nicotinic acid is an organic compound with the molecular formula C12H10N2O2. It is a derivative of nicotinic acid, where the 5-position of the pyridine ring is substituted with a 3-aminophenyl group.

Aplicaciones Científicas De Investigación

5-(3-Aminophenyl)nicotinic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Mecanismo De Acción

Target of Action

5-(3-Aminophenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of niacin are the nicotinamide adenine dinucleotide (NAD+) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The mode of action of 5-(3-Aminophenyl)nicotinic acid is likely similar to that of niacin. Niacin is converted to NAD+ in a three-step reaction pathway, referred to as the Preiss-Handler pathway . Both reaction pathways require the activated form of ribose, 5-phosphoribosyl 1-pyrophosphate (PRPP) . Nicotinamide is converted to nicotinamide mononucleotide (NMN) in a salvage pathway utilizing nicotinamide phosphoribosyltransferase .

Biochemical Pathways

The biochemical pathways affected by 5-(3-Aminophenyl)nicotinic acid are those involving NAD+ and NADP+. These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes . The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD .

Pharmacokinetics

Niacin is well absorbed from the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of 5-(3-Aminophenyl)nicotinic acid is the production of NAD+ and NADP+, which are crucial for various metabolic reactions. These coenzymes play a significant role in energy production, DNA repair, cell death, and immune response .

Action Environment

The action of 5-(3-Aminophenyl)nicotinic acid can be influenced by various environmental factors. For instance, the presence of other vitamins and minerals can affect its absorption and utilization. Additionally, certain health conditions, such as liver disease, can impact how the body metabolizes this compound .

Safety and Hazards

Direcciones Futuras

The future directions of research on nicotinic acid and its derivatives could involve further exploration of its potential uses in reducing cigarette smoking prevalence and tobacco-caused morbidity and mortality . The authority of the U.S. Food and Drug Administration (FDA) to regulate tobacco offers an opportunity to reduce cigarette smoking prevalence and tobacco-caused morbidity and mortality .

Análisis Bioquímico

Biochemical Properties

5-(3-Aminophenyl)nicotinic acid, like other derivatives of nicotinic acid, is expected to participate in biochemical reactions as a precursor of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, NADP . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Cellular Effects

The cellular effects of 5-(3-Aminophenyl)nicotinic acid are not fully understood. It is known that nicotinic acid and its derivatives, including 5-(3-Aminophenyl)nicotinic acid, can influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, they can affect lipid profiles, attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), and hypertriglyceridemia .

Molecular Mechanism

It is likely to exert its effects at the molecular level through its role as a precursor of NAD and NADP . These coenzymes participate in many vital redox reactions, acting as electron donors or acceptors .

Temporal Effects in Laboratory Settings

It is known that nicotinic acid and its derivatives can have long-term effects on cellular function

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of 5-(3-Aminophenyl)nicotinic acid in animal models. It is known that pharmacological doses of nicotinic acid can have a broad spectrum of effects, including lipid-modifying effects .

Metabolic Pathways

5-(3-Aminophenyl)nicotinic acid is likely involved in the metabolic pathways of nicotinic acid and its derivatives. These pathways include the synthesis of NAD and NADP, which are crucial for redox metabolism .

Transport and Distribution

It is known that nicotinic acid can enter the cell through specific transporters .

Subcellular Localization

As a precursor of NAD and NADP, it is likely to be found wherever these coenzymes are present, including the cytosol and mitochondria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminophenyl)nicotinic acid typically involves the coupling of 3-aminophenylboronic acid with 5-bromonicotinic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of 5-(3-Aminophenyl)nicotinic acid .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applied to scale up the laboratory synthesis to industrial levels .

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Aminophenyl)nicotinic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of 5-(3-Aminophenyl)nicotinic acid.

Reduction: Alcohol derivatives of 5-(3-Aminophenyl)nicotinic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

Nicotinic Acid:

3-Aminobenzoic Acid: Similar structure with an amino group attached to a benzene ring, but lacks the pyridine ring.

5-Aminonicotinic Acid: Similar structure with an amino group attached to the pyridine ring, but lacks the phenyl group.

Uniqueness

5-(3-Aminophenyl)nicotinic acid is unique due to the presence of both a pyridine ring and a phenyl ring with an amino group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to its similar compounds .

Propiedades

IUPAC Name |

5-(3-aminophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCMDJNVUGQUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611260 | |

| Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261995-87-2 | |

| Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)